molecular formula C17H20N2O5S2 B2738849 Methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate CAS No. 864940-13-6

Methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate

Cat. No. B2738849
CAS RN: 864940-13-6
M. Wt: 396.48
InChI Key: LFSLMOXQUIEEMC-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene-containing molecules play a crucial role in organic electronics and semiconductor devices:

Corrosion Inhibition

Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. They protect metal surfaces from degradation caused by environmental factors, such as moisture and aggressive chemicals .

Synthetic Chemistry

The synthesis of thiophene derivatives involves various methods, including condensation reactions:

Raw Materials for Drug Synthesis

Specific thiophenes serve as raw materials for synthesizing pharmaceuticals:

Anti-Microbial Derivatives

Researchers have synthesized ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with potential antimicrobial properties .

Future Directions

Thiophene-based analogs continue to be a focus for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-4-19(5-2)26(22,23)13-8-6-12(7-9-13)15(20)18-16-14(10-11-25-16)17(21)24-3/h6-11H,4-5H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSLMOXQUIEEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carboxylate

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